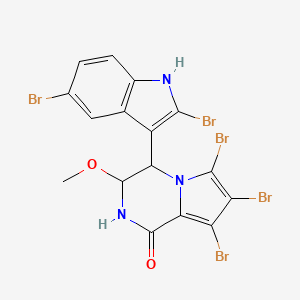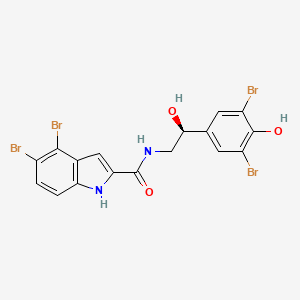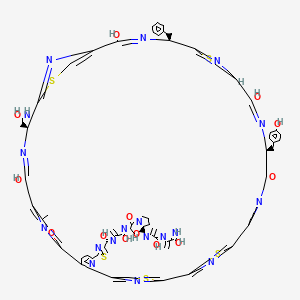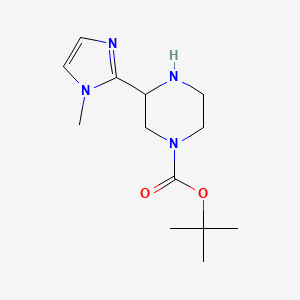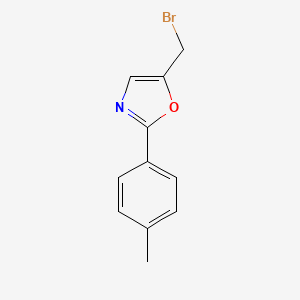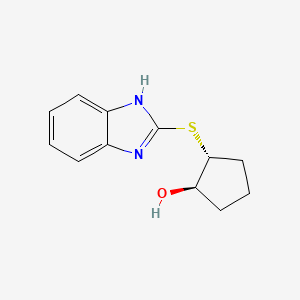
(1R,2R)-2-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclopentan-1-ol
Descripción general
Descripción
(1R,2R)-2-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclopentan-1-ol is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Microbial Hydroxylation
Microbial hydroxylation using Cunninghamella blakesleeana DSM 1906 and Bacillus megaterium DSM 32 has been investigated for the biotransformation of 2-cycloalkyl-1,3-benzoxazoles and -thiazoles. This process yields products of preparative importance like (1S,3S)-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol, showcasing the utility of microbial biocatalysts in generating synthetically valuable chiral compounds (Raadt et al., 1996).
Chemoenzymatic Synthesis
Chemoenzymatic routes have been developed to prepare compounds with good to high enantiomeric excess, indicating the potential for producing optically active forms of drugs with β-blocker activity. This illustrates the compound's relevance in synthesizing precursors for therapeutically active molecules (Nunno et al., 2000).
Asymmetric Reduction
The use of whole cells from various fungal strains for the asymmetric reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to corresponding alcohols has been investigated. This process achieves high enantiomeric excess and showcases the application of biocatalysis in producing enantioenriched alcohols, which are valuable intermediates in chemical synthesis (Borowiecki et al., 2014).
Kinetic Resolution
Studies on lipase-catalyzed kinetic resolution of 1-(1,3-benzothiazol-2-ylsulfanyl)propan-2-ol highlight the enzyme-mediated approaches to achieve enantioselective synthesis. This method provides insights into the production of chiral alcohols with potential antifungal activity, demonstrating the compound's utility in developing biologically active agents (Borowiecki et al., 2013).
Propiedades
IUPAC Name |
(1R,2R)-2-(1H-benzimidazol-2-ylsulfanyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c15-10-6-3-7-11(10)16-12-13-8-4-1-2-5-9(8)14-12/h1-2,4-5,10-11,15H,3,6-7H2,(H,13,14)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVWCXLXPERRC-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)SC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)SC2=NC3=CC=CC=C3N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



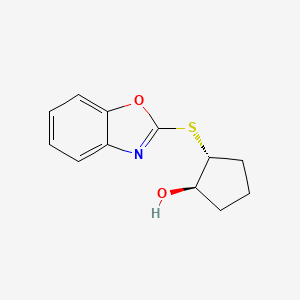


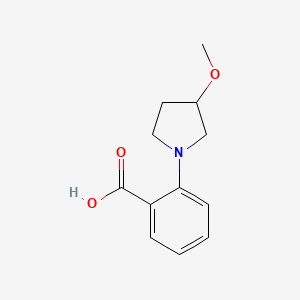
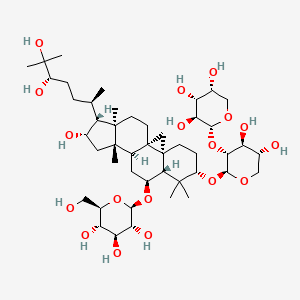
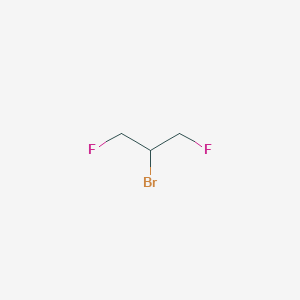
![2,2-Dimethyl-3alpha,4abeta-dichloro-6-hydroxy-12abeta,8-[(2E,6E)-3-methyl-2-hexene-1-yl-6-ylidene]-3,4,4a,8,9,12a-hexahydro-2H,7H-1,10-dioxanaphthacene-5,12-dione](/img/structure/B1474398.png)
